molecular formula C13H11NO3 B1465142 4-(3-Methoxypyridin-2-yl)benzoic acid CAS No. 849757-80-8

4-(3-Methoxypyridin-2-yl)benzoic acid

Cat. No. B1465142
M. Wt: 229.23 g/mol
InChI Key: UPPWELHQGMFLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Methoxypyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “4-(3-Methoxypyridin-2-yl)benzoic acid” is 1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Related Compounds: 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, an intermediate related to 4-(3-Methoxypyridin-2-yl)benzoic acid, was synthesized using CDI method, showing potential in chemical syntheses (Li Bo-yu, 2003).

Material Science and Liquid Crystal Research

  • Liquid Crystalline Properties: A study on derivatives including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles showcased their potential as mesogens in liquid crystals, revealing their varying phase behaviors and molecular structures (Ahipa et al., 2014).

Luminescence and Photophysical Studies

  • Photoluminescence in Lanthanide Complexes: Research on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, similar to 4-(3-Methoxypyridin-2-yl)benzoic acid, showed how electron-releasing substituents can enhance photoluminescence, highlighting the significance of electronic effects in luminescent materials (Sivakumar et al., 2010).

Polymers and Materials Chemistry

  • Polyaniline Doping: Benzoic acid derivatives were used as dopants for polyaniline, demonstrating their effectiveness in altering the conductivity and properties of polymer materials (Amarnath & Palaniappan, 2005).

Catalysis and Chemical Reactions

  • Catalytic Reduction Studies: Methyl benzoate and benzoic acid, similar in structure to 4-(3-Methoxypyridin-2-yl)benzoic acid, were studied for their reduction properties on a yttrium oxide catalyst, offering insights into catalytic reduction mechanisms (King & Strojny, 1982).

Safety And Hazards

The safety data sheet for “4-(3-Methoxypyridin-2-yl)benzoic acid” indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

4-(3-methoxypyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPWELHQGMFLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699148
Record name 4-(3-Methoxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypyridin-2-yl)benzoic acid

CAS RN

849757-80-8
Record name 4-(3-Methoxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bis(hydroxyl)boron-1-methylbenzoate (2.8 mmol; 582 mg) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 3.5 mmol of 2-chloro-3-methoxypyridine (482 mg), 34 mg of tetrakis(triphenylphosphine)palladium(0). After stirring until dissolution, 8.4 mmol of potassium carbonate (1.16 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The residue was dissolved in 2N KOH and THF and heated for 10 min. After hydrolysis, the THF was evaporated and the basic layer was washed with EtOAC. The aqueous layer was then acidified and extracted 3 times with EtOAc. The organic layers were combined and washed with water and brine. After drying, filtration and evaporation, the residue was triterated with ether to give the desired product as a yellow solid (423 mg; 77%).
[Compound]
Name
4-bis(hydroxyl)boron 1-methylbenzoate
Quantity
582 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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